molecular formula C10H11FN2 B13047381 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile

Cat. No.: B13047381
M. Wt: 178.21 g/mol
InChI Key: HOIKQLRMEZFHCY-UHFFFAOYSA-N
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Description

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a fluorinated organic compound with the molecular formula C10H11FN2 and a molecular weight of 178.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile typically involves the reaction of 2-fluoro-4-methylbenzaldehyde with an appropriate amine and a cyanide source under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

HOIKQLRMEZFHCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CC#N)N)F

Origin of Product

United States

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